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molecular formula C16H19N3O2S B2510737 {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine CAS No. 878433-00-2

{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine

Cat. No. B2510737
M. Wt: 317.41
InChI Key: TYAINMIHJGKNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101580B2

Procedure details

A 220 mg portion of 2-chloro-5-nitrobenzoyl chloride was added to a pyridine solution (10 ml) of 318 mg of 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline and stirred overnight at room temperature. After stirring at 50° C. for 4 hours, 220 mg of 2-chloro-5-nitrobenzoyl chloride was further added thereto and stirred at 50° C. for 2 hours. Ethyl acetate and water were added thereto to carry out layer separation operation, and the organic layer was washed with saturated sodium chloride aqueous solution. After drying with anhydrous sodium sulfate, this was concentrated under a reduced pressure and the thus obtained residue was purified by a silica gel column chromatography using chloroform:methanol (98:2) as the elution solvent, thereby obtaining 426 mg of 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].N1C=CC=CC=1.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]2[CH2:31][CH2:30][CH2:29][CH2:28][N:27]2[S:32]([C:35]2[CH:41]=[CH:40][C:38]([NH2:39])=[CH:37][CH:36]=2)(=[O:34])=[O:33])[CH:21]=1.C(OCC)(=O)C>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH:39][C:38]1[CH:37]=[CH:36][C:35]([S:32]([N:27]2[CH2:28][CH2:29][CH2:30][CH2:31][CH:26]2[C:22]2[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=2)(=[O:34])=[O:33])=[CH:41][CH:40]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
318 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(N)C=C1
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 50° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
layer separation operation
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained residue was purified by a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N2C(CCCC2)C=2C=NC=CC2)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 426 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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